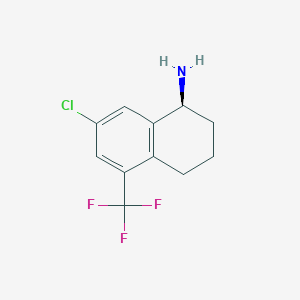
1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione is a complex organic compound with the molecular formula C22H22N4O3 and a molecular weight of 390.44 g/mol This compound is characterized by the presence of an anthracene-9,10-dione core substituted with diamino groups at positions 1 and 4, and a 5-hexyl-1,3,4-oxadiazol-2-yl moiety at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione typically involves multiple steps. The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine under controlled temperatures ranging from 20°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to dihydroxyanthracene derivatives.
Substitution: The diamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry .
科学的研究の応用
1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials .
作用機序
The mechanism of action of 1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer activity. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions enhances its antimicrobial properties .
類似化合物との比較
Similar Compounds
Similar compounds include other anthracene derivatives and oxadiazole-containing molecules, such as:
- 1,4-Diaminoanthraquinone
- 2,5-Diphenyl-1,3,4-oxadiazole
- 9,10-Anthracenedione derivatives .
Uniqueness
1,4-Diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione is unique due to the combination of its anthracene-9,10-dione core and the 5-hexyl-1,3,4-oxadiazol-2-yl moiety. This structural arrangement imparts distinct photophysical and chemical properties, making it valuable for applications in materials science and medicinal chemistry .
特性
CAS番号 |
144097-92-7 |
|---|---|
分子式 |
C22H22N4O3 |
分子量 |
390.4 g/mol |
IUPAC名 |
1,4-diamino-2-(5-hexyl-1,3,4-oxadiazol-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H22N4O3/c1-2-3-4-5-10-16-25-26-22(29-16)14-11-15(23)17-18(19(14)24)21(28)13-9-7-6-8-12(13)20(17)27/h6-9,11H,2-5,10,23-24H2,1H3 |
InChIキー |
CKUARVJGSVCDNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=NN=C(O1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


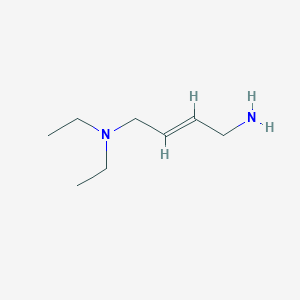
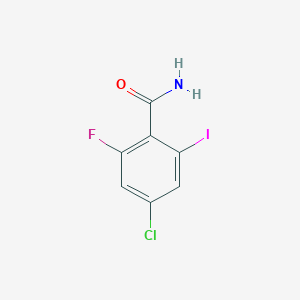


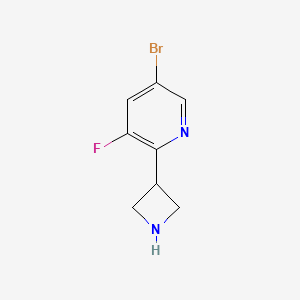
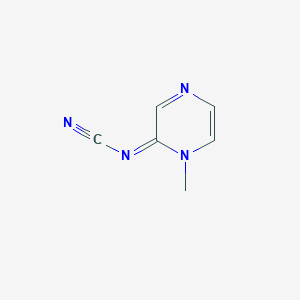
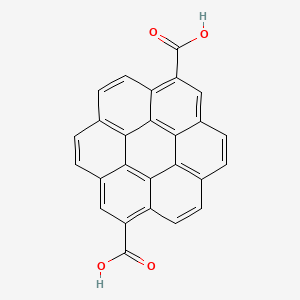
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)
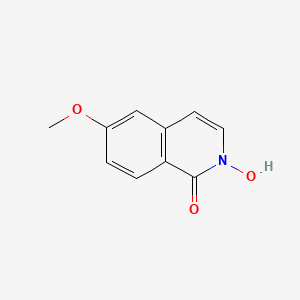
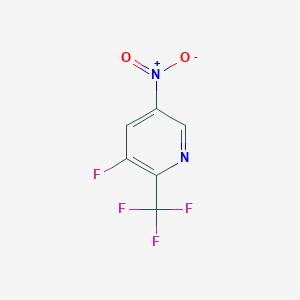
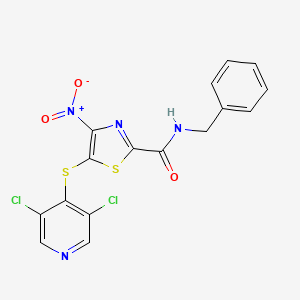
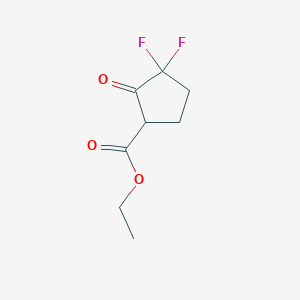
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
